Cas no 315705-86-3 (N-(5-{2-(4-aminophenyl)amino-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide)
N-(5-{2-(4-aminophenyl)amino-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- <br>N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl) acetamide
- N-(5-{2-(4-aminophenyl)amino-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide
- SCHEMBL4515151
- AG-690/11556020
- 2'-(acetylamino)-2-(4-aminoanilino)-4'-methyl-4,5'-bis(1,3-thiazole)
- N-[5-[2-(4-aminoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
- 315705-86-3
- CS-0280104
- SR-01000477314
- AKOS000521027
- SR-01000477314-1
- N-(5-{2-[(4-AMINOPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
- EN300-195750
- n-(2-((4-Aminophenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide
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- MDL: MFCD01044541
- Inchi: 1S/C15H15N5OS2/c1-8-13(23-15(17-8)18-9(2)21)12-7-22-14(20-12)19-11-5-3-10(16)4-6-11/h3-7H,16H2,1-2H3,(H,19,20)(H,17,18,21)
- InChI Key: UERVOUWIQXOWFB-UHFFFAOYSA-N
- SMILES: S1C(NC(C)=O)=NC(C)=C1C1=CSC(=N1)NC1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 345.07180247Da
- Monoisotopic Mass: 345.07180247Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 419
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 149Ų
N-(5-{2-(4-aminophenyl)amino-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350774-50mg |
n-(2-((4-Aminophenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide |
315705-86-3 | 95% | 50mg |
¥37605.00 | 2024-05-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350774-100mg |
n-(2-((4-Aminophenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide |
315705-86-3 | 95% | 100mg |
¥36761.00 | 2024-05-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350774-250mg |
n-(2-((4-Aminophenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide |
315705-86-3 | 95% | 250mg |
¥32935.00 | 2024-05-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350774-500mg |
n-(2-((4-Aminophenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide |
315705-86-3 | 95% | 500mg |
¥42951.00 | 2024-05-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350774-1g |
n-(2-((4-Aminophenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide |
315705-86-3 | 95% | 1g |
¥44766.00 | 2024-05-19 | |
| Enamine | EN300-195750-1.0g |
N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide |
315705-86-3 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-195750-0.05g |
N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide |
315705-86-3 | 0.05g |
$1393.0 | 2023-09-17 | ||
| Enamine | EN300-195750-0.1g |
N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide |
315705-86-3 | 0.1g |
$1459.0 | 2023-09-17 | ||
| Enamine | EN300-195750-0.25g |
N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide |
315705-86-3 | 0.25g |
$1525.0 | 2023-09-17 | ||
| Enamine | EN300-195750-0.5g |
N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide |
315705-86-3 | 0.5g |
$1591.0 | 2023-09-17 |
N-(5-{2-(4-aminophenyl)amino-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on N-(5-{2-(4-aminophenyl)amino-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide
Comprehensive Analysis of N-(5-{2-(4-aminophenyl)amino-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide (CAS No. 315705-86-3)
N-(5-{2-(4-aminophenyl)amino-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide (CAS 315705-86-3) is a structurally complex heterocyclic compound featuring dual thiazole moieties and an acetamide functional group. This molecule has garnered significant attention in medicinal chemistry due to its potential as a scaffold for kinase inhibitors and anti-inflammatory agents. Recent studies highlight its relevance in targeting tyrosine kinase signaling pathways, a hot topic in oncology research, aligning with growing public interest in "targeted cancer therapies" and "precision medicine."
The compound's 4-aminophenyl substituent enhances its binding affinity to biological targets, particularly proteins involved in cell proliferation and immune response modulation. Researchers are exploring derivatives of this core structure to address challenges like drug resistance—a frequently searched term in pharmaceutical forums. Its thiazole-thiazole backbone also exhibits unique electronic properties, making it a candidate for fluorescence-based biosensors, a trending area in diagnostic technology.
From a synthetic perspective, CAS 315705-86-3 exemplifies modern heterocyclic chemistry techniques. Its preparation often involves Hantzsch thiazole synthesis, a method widely discussed in academic circles. The compound's stability under physiological conditions (pH 7.4) and moderate solubility profile make it suitable for further structure-activity relationship (SAR) studies—a key phrase in drug discovery queries. Notably, its methyl-thiazolyl segment contributes to metabolic stability, addressing the industry's demand for compounds with improved pharmacokinetic properties.
Environmental and safety studies indicate that N-(5-{2-(4-aminophenyl)amino...acetamide follows standard laboratory handling protocols. While not classified as hazardous, its aromatic amine component warrants standard precautions during synthesis—information often sought by industrial chemists. The compound's potential applications extend to agricultural chemistry, where similar structures are investigated as eco-friendly pesticides, tapping into the global "green chemistry" trend.
Analytical characterization of 315705-86-3 typically employs LC-MS and NMR spectroscopy, techniques frequently referenced in analytical chemistry searches. Patent databases reveal its inclusion in several biomedical patents filed between 2015–2023, particularly for autoimmune disorder treatments—a rising health concern. This aligns with increasing online searches for "new rheumatoid arthritis drugs" and "immune system modulators."
Future research directions may explore the compound's nanocarrier conjugation potential, leveraging the thiazole rings' metal-coordinating ability—an intersection with nanotechnology, another high-interest field. Its multi-target drug design capability positions it well for addressing complex diseases, responding to the pharmaceutical industry's shift toward polypharmacology strategies.
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